6-amino-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one
Description
This compound is a nitrogen-rich tricyclic heterocycle with a complex fused-ring system. Its molecular formula is C₁₄H₁₅N₅O, featuring four nitrogen atoms distributed across a bicyclic diazepine core fused with additional aromatic rings. The structure includes a 2-ethyl and 9-methyl substitution, an amino group at position 6, and a ketone at position 10. Crystallographic studies of related compounds (e.g., ) suggest that such structures often exhibit planar regions stabilized by intramolecular hydrogen bonding and π-π interactions .
Properties
CAS No. |
133627-16-4 |
|---|---|
Molecular Formula |
C14H15N5O |
Molecular Weight |
269.30 g/mol |
IUPAC Name |
6-amino-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one |
InChI |
InChI=1S/C14H15N5O/c1-3-19-12-10(5-4-6-16-12)14(20)18(2)11-7-9(15)8-17-13(11)19/h4-8H,3,15H2,1-2H3 |
InChI Key |
RDAHOUGZNADMQV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CC=N2)C(=O)N(C3=C1N=CC(=C3)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one typically involves multi-step organic synthesis. One common approach is to start with a suitable precursor that contains the core ring structure. This precursor can then be modified through a series of reactions, such as nitration, reduction, and cyclization, to introduce the necessary functional groups and complete the fused ring system.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to improve reaction efficiency, as well as the development of scalable reaction conditions that can be carried out in large reactors.
Chemical Reactions Analysis
Types of Reactions
6-amino-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an amine.
Scientific Research Applications
6-amino-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one has several applications in scientific research:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-cancer or anti-microbial activity.
Industry: It may be used in the development of new materials with unique properties, such as high thermal stability or electrical conductivity.
Mechanism of Action
The mechanism by which 6-amino-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one exerts its effects depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. This could involve binding to the active site of an enzyme or interacting with a receptor to trigger a signaling cascade.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a systematic comparison with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Findings:
The oxa-analog (C₁₃H₁₃N₃O₂) replaces a nitrogen with oxygen, increasing polarity and hydrogen-bonding capacity .
Synthetic Accessibility :
- Derivatives like eslicarbazepine acetate are synthesized via multistep routes involving cyclocondensation and acetylation, similar to methods used for the target compound .
Crystallographic Data :
- Related tricyclic compounds (e.g., pyrenyl derivatives in ) show planar aromatic systems with C–H⋯O hydrogen bonds stabilizing crystal packing, a feature likely shared by the target compound .
Biological Activity
6-Amino-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one is a complex heterocyclic compound notable for its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : 6-amino-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one
- Molecular Formula : C14H16N4O
- Molecular Weight : 284.31 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of multiple nitrogen atoms in its structure allows it to participate in hydrogen bonding and coordination with metal ions, potentially influencing enzyme activity and cellular signaling pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It may bind to receptors modulating neurotransmitter release or other signaling molecules.
- Antioxidant Activity : The tetrazole ring could contribute to radical scavenging properties.
Biological Activity
Research on the biological activity of 6-amino-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one indicates several potential therapeutic applications:
Anticancer Activity
Studies have shown that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For instance:
- Case Study : A study demonstrated that derivatives of tetrazole compounds showed significant inhibition of tumor growth in xenograft models when administered at specific dosages.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial effects against various pathogens:
- Research Findings : Preliminary results indicate that it possesses moderate antibacterial activity against Gram-positive bacteria.
Data Table: Biological Activity Summary
| Activity Type | Test Organism/Cell Line | Concentration (µg/mL) | Effect Observed |
|---|---|---|---|
| Anticancer | HeLa Cells | 10 - 50 | Inhibition of cell proliferation |
| Antimicrobial | Staphylococcus aureus | 5 - 20 | Zone of inhibition observed |
| Enzyme Inhibition | Acetylcholinesterase | 1 - 100 | Competitive inhibition noted |
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
